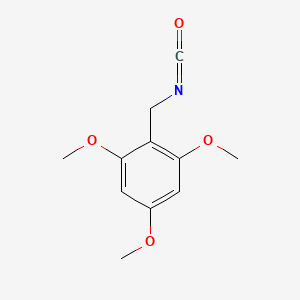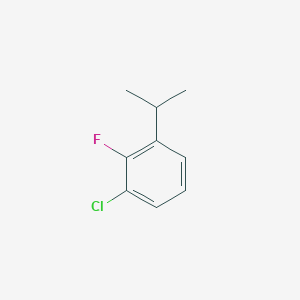
1-Chloro-2-fluoro-3-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-fluoro-3-isopropylbenzene is an aromatic compound with the molecular formula C9H10ClF It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the following steps:
Friedel-Crafts Alkylation: Benzene is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form isopropylbenzene.
Halogenation: The isopropylbenzene undergoes halogenation with chlorine and fluorine under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-fluoro-3-isopropylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones, while reduction can lead to the formation of hydrocarbons.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Sulfonation: Sulfuric acid (H2SO4) or oleum is used for sulfonation.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of di- or tri-halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2-fluoro-3-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a precursor for the development of bioactive molecules and pharmaceuticals.
Medicine: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-fluoro-3-isopropylbenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. The presence of chlorine and fluorine atoms influences the reactivity and selectivity of the compound in these reactions.
Comparación Con Compuestos Similares
1-Chloro-2-fluoro-3-isopropylbenzene can be compared with other similar compounds such as:
1-Chloro-2-fluorobenzene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
1-Chloro-3-isopropylbenzene: Lacks the fluorine atom, which affects its electronic properties and reactivity.
1-Fluoro-2-isopropylbenzene: Lacks the chlorine atom, influencing its chemical behavior and applications.
Propiedades
Fórmula molecular |
C9H10ClF |
|---|---|
Peso molecular |
172.63 g/mol |
Nombre IUPAC |
1-chloro-2-fluoro-3-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10ClF/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,1-2H3 |
Clave InChI |
YCKRJNYTGWQAON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5-[(oxiran-2-yl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B13560908.png)
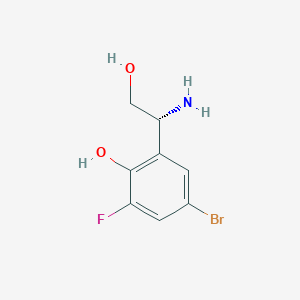
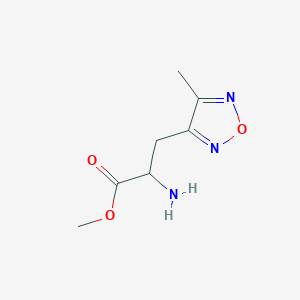
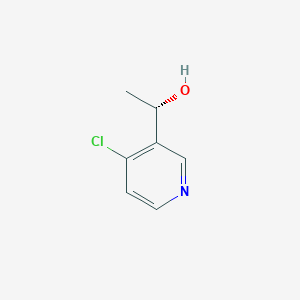
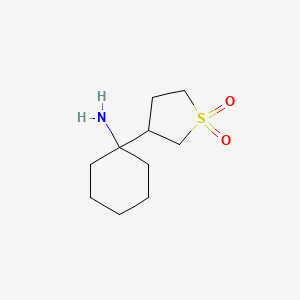
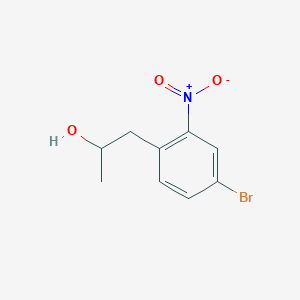
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)propan-1-one hydrochloride](/img/structure/B13560955.png)
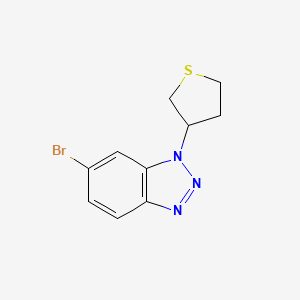
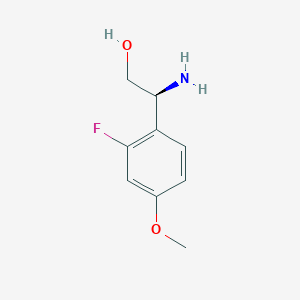
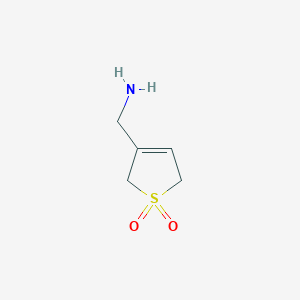
![Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13560972.png)
